3-[(3-Methylpiperidin-1-yl)methyl]pyridine
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Overview
Description
3-[(3-Methylpiperidin-1-yl)methyl]pyridine is a heterocyclic compound that features both piperidine and pyridine rings. These structures are significant in organic chemistry due to their presence in various pharmaceuticals and natural products. The compound’s unique structure allows it to exhibit a range of biological activities, making it a valuable subject of study in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylpiperidin-1-yl)methyl]pyridine typically involves the alkylation of a pyridine derivative with a piperidine derivativeThe reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylpiperidin-1-yl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium hydride (NaH) are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and piperidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-[(3-Methylpiperidin-1-yl)methyl]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: It is investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Methylpiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it can interact with receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Methylpiperidin-2-yl)methyl]pyridine
- 3-[(1-Methylpiperidin-3-yl)methyl]pyridine
- 3-[(1-Methylpiperidin-4-yl)methyl]pyridine
Uniqueness
3-[(3-Methylpiperidin-1-yl)methyl]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group on the piperidine ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs .
Properties
IUPAC Name |
3-[(3-methylpiperidin-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-4-3-7-14(9-11)10-12-5-2-6-13-8-12/h2,5-6,8,11H,3-4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPSDJQPJOLPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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